![molecular formula C12H14BrNO5 B2885706 5-Bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 2138236-26-5](/img/structure/B2885706.png)
5-Bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-Bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid” is a pyridine derivative with a bromine atom at the 5th position, a tert-butoxy group at the 1st position, and a carboxylic acid group at the 3rd position . Pyridine derivatives are often used in the synthesis of pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the bromine, tert-butoxy, and carboxylic acid groups. One possible method could involve the use of pinacol boronic esters, which are valuable building blocks in organic synthesis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine ring, a heterocyclic aromatic ring with one nitrogen atom. The bromine, tert-butoxy, and carboxylic acid groups would be attached to this ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing bromine and carboxylic acid groups, and the electron-donating tert-butoxy group. These groups could direct and influence subsequent chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could make it acidic, and the bromine atom could increase its molecular weight .Scientific Research Applications
1. Ligand Design for Biological Material Labeling
A study by Charbonnière, Weibel, and Ziessel (2002) described the transformation of bromo to ester in compounds with a 6-bromo-2,2'-bipyridine pendant, which is structurally related to the chemical of interest. This transformation is crucial for designing ligands with oxophilic and anionic sidearms, potentially useful for labeling biological materials (Charbonnière, Weibel, & Ziessel, 2002).
2. Enantiomerically Pure Compound Synthesis
In research conducted by Noda and Seebach (1987), derivatives of 5-Bromo-6-(bromomethyl)-2-(tert-butyl)-2H,4H-1,3-dioxin-4-one, which shares a similar bromo and tert-butyl structure with the chemical , were used in chain elongations and substitutions. This process led to the synthesis of enantiomerically pure β-hydroxy-acid derivatives (Noda & Seebach, 1987).
3. Novel Electrophilic Building Blocks
Zimmermann and Seebach (1987) explored the preparation of novel electrophilic building blocks for synthesizing enantiomerically pure compounds (EPCs) using 2-(tert-butyl) dioxolanones and related structures. This research underlines the potential of using tert-butyl and bromo-substituted compounds in synthesizing chiral derivatives for various applications (Zimmermann & Seebach, 1987).
4. Asymmetric Synthesis of Piperidine Derivatives
Xue et al. (2002) conducted asymmetric syntheses of compounds including tert-butoxycarbonyl, which is structurally related to tert-butoxy groups in the compound of interest. This research demonstrates the use of tert-butyl derivatives in the synthesis of complex organic structures, such as piperidines (Xue et al., 2002).
5. Development of Chemiluminescent Compounds
Watanabe et al. (2010) explored the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes using compounds with tert-butyl groups. The study's insights into the thermal stability of these dioxetanes and their chemiluminescence potential highlight the relevance of tert-butyl derivatives in developing light-emitting materials (Watanabe et al., 2010).
Safety and Hazards
properties
IUPAC Name |
5-bromo-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxopyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO5/c1-12(2,3)19-9(15)6-14-5-7(13)4-8(10(14)16)11(17)18/h4-5H,6H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYVDOSFSSYGTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(C=C(C1=O)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-(2-(tert-butoxy)-2-oxoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((2,4-Dichlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2885625.png)
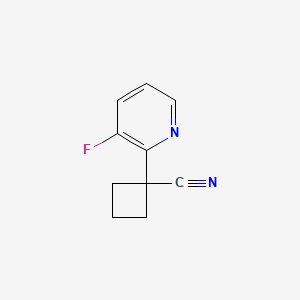
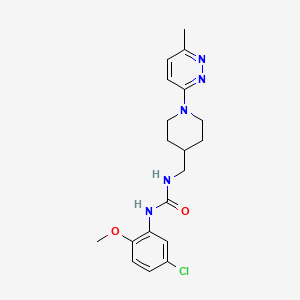

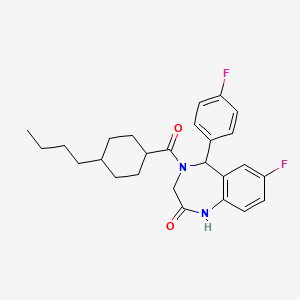

![Ditetraazolo[1,5-a:5,1-c]quinoxaline](/img/structure/B2885633.png)
![4-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2885635.png)
![(3Z)-3-{[(3-chlorophenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2885636.png)
![7-(4-hydroxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2885641.png)
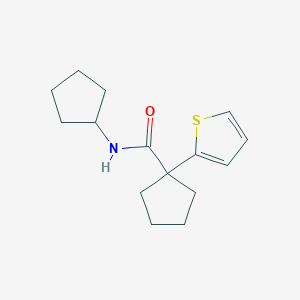
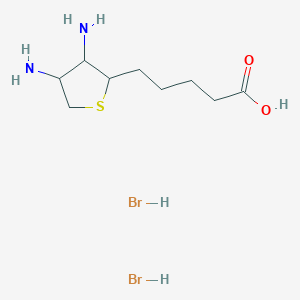
![(5Z)-3-(2-methoxyphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2885644.png)
